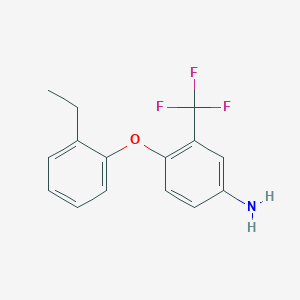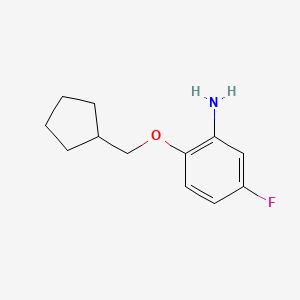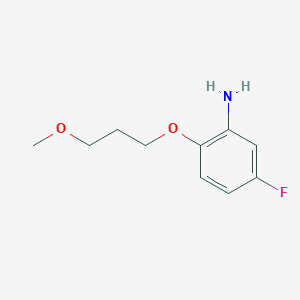
4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the reaction of anilines with other chemical reagents. For instance, the paper titled "Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines" discusses the chemoselective synthesis of ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates and N-aryl-4,4,4-trifluoro-3-oxobutyramides from reactions involving anilines . This suggests that similar methods could potentially be applied to synthesize the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline would likely exhibit characteristics similar to those of the compounds studied in the provided papers. For example, the presence of trifluoromethyl groups is known to influence the electronic properties of molecules, as seen in the paper discussing the synthesis and characterization of novel polyimides . The trifluoromethyl group is a strong electron-withdrawing group, which could affect the reactivity and stability of the compound.
Chemical Reactions Analysis
The chemical reactions involving compounds with trifluoromethyl groups are often influenced by the unique properties of these groups. The paper on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline describes a high-pressure hydrolysis and reduction reaction followed by an addition reaction . This indicates that the trifluoromethyl group can participate in various chemical reactions, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline can be inferred from related compounds. The paper on liquid crystals of 4-octyloxy-N-(benzylidene)aniline derivatives shows that trifluoromethyl groups can significantly affect liquid crystalline properties, such as phase transitions and orientational order . This implies that the compound may also exhibit unique physical properties due to the presence of the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline has been a subject of study in the synthesis and characterization of novel organic compounds. For instance, research has been conducted on the synthesis of related aniline derivatives, such as 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline, highlighting its potential in producing compounds with minimal environmental pollution (Wen Zi-qiang, 2007).
Chemical Reactions and Modifications
- The compound has been explored in the context of chemical reactions, such as trifluoroacetylation of anilines, demonstrating its reactivity and potential for producing a variety of functionalized aniline derivatives (M. Prashad et al., 2000).
Applications in Material Science
- Its derivatives have been used in studies focusing on the synthesis of polymers and materials with specific properties. For example, a study focused on the electrochemical synthesis of novel polymers based on derivatives of aniline, showcasing the versatility of aniline derivatives in material science applications (Leyla Shahhosseini et al., 2016).
Catalysis
- Research has also delved into the use of aniline derivatives as catalysts. For instance, Fe3O4 nanoparticles were used to catalyze the oxidation of phenolic and aniline compounds, indicating the role of aniline derivatives in enhancing catalytic processes (Shengxiao Zhang et al., 2009).
Spectroscopic and Theoretical Studies
- Spectroscopic and theoretical studies have been conducted on substituted N-phenoxyethylanilines, including derivatives of 4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline, to understand their vibrational, geometrical, and electronic properties (Mirta Finazzi et al., 2003).
Eigenschaften
IUPAC Name |
4-(2-ethylphenoxy)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-2-10-5-3-4-6-13(10)20-14-8-7-11(19)9-12(14)15(16,17)18/h3-9H,2,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTZQNLFDITASZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1329083.png)


![Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate](/img/structure/B1329091.png)

